2-(Azetidin-1-yl)ethanol
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Overview
Description
2-(Azetidin-1-yl)ethanol is a chemical compound with the molecular formula C5H11NO . It is also known by its IUPAC name 2-(1-azetidinyl)ethanol .
Molecular Structure Analysis
The molecular weight of 2-(Azetidin-1-yl)ethanol is 101.15 . The InChI code for this compound is 1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2 . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
2-(Azetidin-1-yl)ethanol is a liquid at room temperature . It has a molecular weight of 101.15 . The compound should be stored in a refrigerator .Scientific Research Applications
Organic and Medicinal Chemistry
- Application : “2-(Azetidin-1-yl)ethanol” is used in the synthesis of 3-pyrrole-substituted 2-azetidinones .
- Method of Application : A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method involves the use of (±)- trans 3-amino-1- (chrysen-6-yl)-4-phenylazetidin-2-one with 2,5-dimethoxytetrahydrofuran using molecular iodine as a catalyst .
- Results : Following this method, a series of 3-pyrrole- substituted 2-azetidinones have been synthesized with a variety of substituents at N-1 and at C-4 . The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring . The C-4 substituent has no influence either on the yield or the rate of the reaction . Optically pure 3-pyrrole-substituted 2-azetidinones have also been synthesized following this methodology .
Antimicrobial Applications
- Application : “2-(Azetidin-1-yl)ethanol” is used in the synthesis of novel 2-azetidinones derived from pyrazine-2,3-dicarboxylic acid .
- Method of Application : The synthesis involves starting with pyrazine-2,3-dicarboxylic acid, which is converted to the corresponding diester in absolute ethanol and glacial acetic acid as a catalyst . The resulting diester undergoes hydrazinolysis with hydrazine hydrate to afford dicarbohydrazide, which is further treated with different substituted pyridine-2-carbaldehyde to give new Schiff bases . These new Schiff bases are then reacted with chloroacetochloride and/or dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux and stirring to yield new derivatives of titled compounds .
- Results : The newly prepared 2-azetidinones have been screened for their antimicrobial activity and some of them revealed excellent antibacterial and antifungal activities .
Pharmacokinetics and Drug Design
- Application : “2-(Azetidin-1-yl)ethanol” is used in the field of pharmacokinetics and drug design .
- Method of Application : The compound’s lipophilicity, water solubility, and other properties are studied to understand how it behaves in the body . This information is used to design more effective drugs.
- Results : The results of these studies can help in the development of new medications with improved absorption, distribution, metabolism, and excretion (ADME) properties .
Synthesis of Bioactive Compounds
- Application : “2-(Azetidin-1-yl)ethanol” is used in the synthesis of bioactive compounds .
- Method of Application : The compound is used in the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation .
- Results : The synthesized 3-pyrrole-substituted 2-azetidinones have a variety of substituents at N-1 and at C-4 . The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring . The C-4 substituent has no influence either on the yield or the rate of the reaction .
Safety And Hazards
The safety information for 2-(Azetidin-1-yl)ethanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(azetidin-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZDSUOAJCQVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712271 |
Source
|
Record name | 2-(Azetidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)ethanol | |
CAS RN |
67896-18-8 |
Source
|
Record name | 2-(Azetidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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